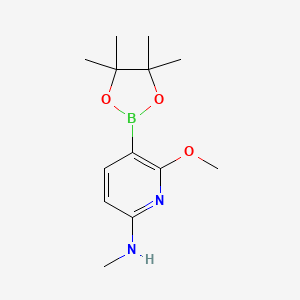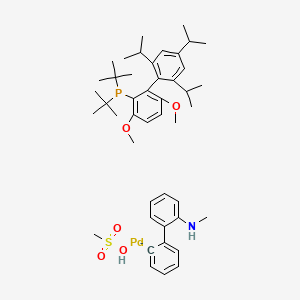
Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is a third-generation Buchwald palladium precatalyst. This compound is known for its enhanced stability and reactivity, making it a valuable catalyst in various cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the reaction of the corresponding phosphine ligand with a palladium precursor. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The reactions are typically carried out in the presence of a solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Industry: Applied in the production of fine chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action for Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the formation of a palladium complex that facilitates the oxidative addition of aryl halides. This is followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
tBuXPhos: An air-stable, electron-rich biaryl phosphine ligand used in palladium catalysis.
tBuBrettPhos: A dialkylbiaryl phosphine ligand that promotes cross-coupling reactions more efficiently.
Me4tButylXphos: A tetramethyl derivative of tBuXPhos used in similar catalytic applications.
Uniqueness
Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its enhanced stability and reactivity compared to earlier generations of Buchwald palladium precatalysts. This makes it particularly effective in facilitating a wide range of cross-coupling reactions .
Propiedades
Fórmula molecular |
C45H65NO5PPdS- |
|---|---|
Peso molecular |
869.5 g/mol |
Nombre IUPAC |
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C31H49O2P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15-21H,1-14H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
SQWZMMXQINVGGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


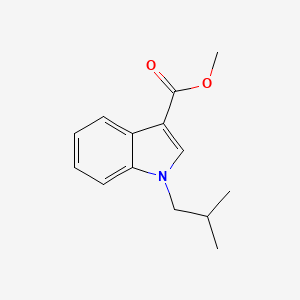
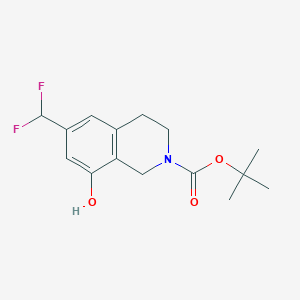

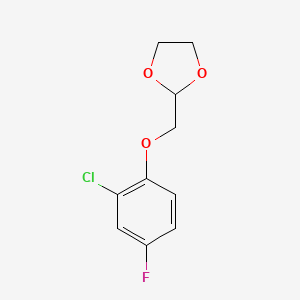
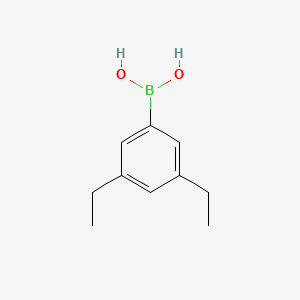

![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
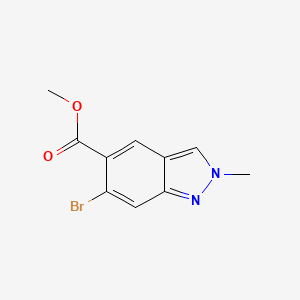
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
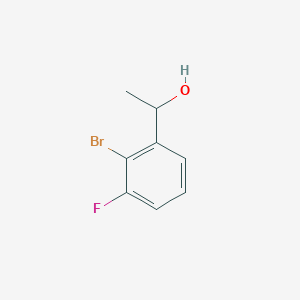

![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
